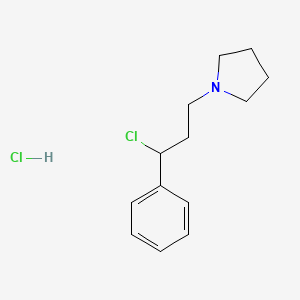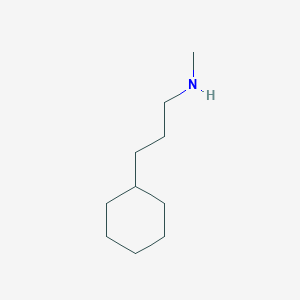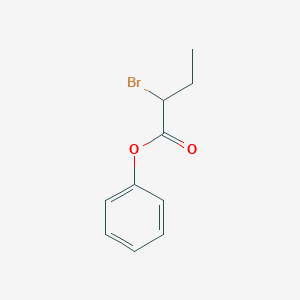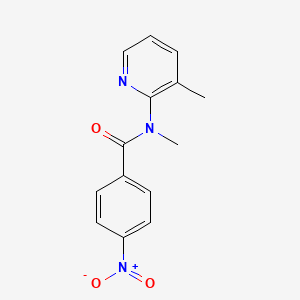![molecular formula C15H18N2O3 B12002491 3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea](/img/structure/B12002491.png)
3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea is an organic compound with the molecular formula C15H18N2O3 This compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, linked to a urea moiety through a hydroxyethoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea typically involves the reaction of naphthalen-1-yl isocyanate with 2-(2-hydroxyethoxy)ethylamine. The reaction proceeds under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction can be represented as follows:
Naphthalen-1-yl isocyanate+2-(2-hydroxyethoxy)ethylamine→this compound
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Purification of the product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxyethyl chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyethoxyethyl chain can facilitate binding to hydrophilic sites, while the naphthalene ring can interact with hydrophobic regions, enhancing its overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-[2-(2-Hydroxyethoxy)ethyl]-1-phenylurea: Similar structure but with a phenyl ring instead of a naphthalene ring.
3-[2-(2-Hydroxyethoxy)ethyl]-1-(pyridin-2-yl)urea: Contains a pyridine ring, offering different electronic properties.
Uniqueness
3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea is unique due to the presence of the naphthalene ring, which provides distinct aromaticity and electronic characteristics. This makes it particularly useful in applications requiring specific interactions with aromatic systems, such as in the development of advanced materials or as a biochemical probe.
Properties
Molecular Formula |
C15H18N2O3 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
1-[2-(2-hydroxyethoxy)ethyl]-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C15H18N2O3/c18-9-11-20-10-8-16-15(19)17-14-7-3-5-12-4-1-2-6-13(12)14/h1-7,18H,8-11H2,(H2,16,17,19) |
InChI Key |
VESAFFRBLZDXJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(E)-furan-2-ylmethylideneamino]octadecanamide](/img/structure/B12002438.png)
![2-methoxy-6-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B12002441.png)






![9-Bromo-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002482.png)
![2-[(3-Methoxy-3-oxopropyl)amino]benzoic acid](/img/structure/B12002484.png)

